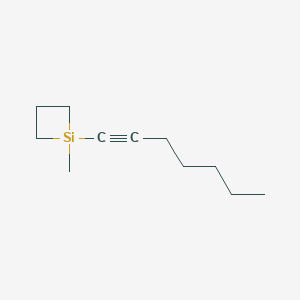

1-Methyl-(1-heptynyl)silacyclobutane

Description

1-Methyl-(1-heptynyl)silacyclobutane is a silicon-containing heterocyclic compound characterized by a four-membered silacyclobutane ring substituted with a methyl group and a heptynyl (C₇H₁₃–C≡C–) moiety. This structure introduces unique steric and electronic effects, influencing its reactivity and stability. The compound is synthesized via Grignard reactions, as exemplified by the preparation of analogous silacyclobutanes (e.g., 1-methyl-1-phenylsilacyclobutane) .

Properties

Molecular Formula |

C11H20Si |

|---|---|

Molecular Weight |

180.36 g/mol |

IUPAC Name |

1-hept-1-ynyl-1-methylsiletane |

InChI |

InChI=1S/C11H20Si/c1-3-4-5-6-7-9-12(2)10-8-11-12/h3-6,8,10-11H2,1-2H3 |

InChI Key |

HPFZOCFBJOJRLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#C[Si]1(CCC1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Calculated Properties of Silacyclobutane Derivatives

| Compound | Molecular Formula | Molecular Weight | logP (logPoct/wat) | Substituents | Key Features |

|---|---|---|---|---|---|

| Silacyclobutane | C₃H₈Si | 72.17 | N/A | None | Parent compound; high ring strain |

| 1-Methylsilacyclobutane | C₄H₁₀Si | 86.21 | N/A | Methyl | Increased steric hindrance |

| 1-Chloro-1-methylsilacyclobutane | C₄H₉ClSi | 120.65 | 2.204 | Methyl, Chlorine | Electrophilic silicon center |

| 1-Methyl-(1-heptynyl)silacyclobutane | C₁₁H₂₀Si | 180.36 | Estimated >3.5 | Methyl, Heptynyl | Bulky alkyne substituent; hydrophobic |

Notes:

- The heptynyl group in this compound significantly increases molecular weight and hydrophobicity compared to methyl or chloro derivatives .

- logP values for simpler analogs (e.g., 1-chloro-1-methylsilacyclobutane) suggest that the heptynyl substituent would further elevate lipophilicity, enhancing solubility in organic solvents .

Thermal Stability and Decomposition Kinetics

Table 2: DFT-Calculated Activation Energies (Eₐ) for Thermal Decomposition

| Compound | Eₐ (kJ/mol) | Method | Reference |

|---|---|---|---|

| Silacyclobutane | 168.2 | B3LYP/6-311G** | |

| 1-Methylsilacyclobutane | 174.5 | B3LYP/6-311G** | |

| 1,1-Dimethylsilacyclobutane | 180.1 | B3LYP/6-311G** |

Key Findings:

- Methyl substitution increases activation energy (Eₐ), indicating greater thermal stability due to reduced ring strain .

- The bulky heptynyl group in this compound likely further stabilizes the ring, though experimental data are needed to confirm this trend.

Reactivity in Polymerization and Cross-Coupling Reactions

Polymerization Behavior:

- Silacyclobutanes with strained rings undergo ROP to form linear polymers. For example, 1-methylsilacyclobutane derivatives polymerize via Si–C bond cleavage, producing polysiltrimethylenes .

- The heptynyl substituent may alter polymerization kinetics or branching due to steric effects, analogous to norbornenyl-substituted silacyclobutanes .

Cross-Coupling Reactivity:

- Organosilanols with alkyne groups (e.g., dimethyl(1-heptynyl)silanol) exhibit enhanced reactivity in Pd-catalyzed couplings compared to trimethylsilane derivatives .

- The heptynyl group in this compound could similarly participate in Sonogashira-type couplings, though the silacyclobutane ring may compete in reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.